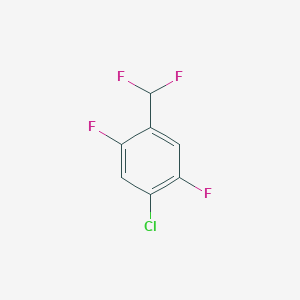
t-Boc-N-amido-PEG16-NHS ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
t-Boc-N-amido-PEG16-NHS ester is a high-purity, bifunctional polyethylene glycol (PEG) linker. It contains a tertiary-butoxycarbonyl (t-Boc) protected amine group and an N-hydroxysuccinimide (NHS) ester group. This compound is widely used in the synthesis of bioconjugates, such as antibody-drug conjugates, PEGylated proteins, and drug delivery systems .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of t-Boc-N-amido-PEG16-NHS ester typically involves the reaction of a PEG chain with a t-Boc-protected amine and an NHS ester. The t-Boc group is introduced to protect the amine group during the reaction, which can later be removed under mild acidic conditions to reveal the free amine .
Industrial Production Methods
Industrial production of this compound involves strict process parameter control to ensure product quality. The compound is synthesized in bulk quantities, with multi-specification options available for academic research and industrial production.
Análisis De Reacciones Químicas
Types of Reactions
t-Boc-N-amido-PEG16-NHS ester undergoes several types of chemical reactions, including:
Substitution Reactions: The NHS ester group reacts with primary amines to form stable amide bonds.
Deprotection Reactions: The t-Boc group can be removed under mild acidic conditions to reveal the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include primary amines, and the reaction typically occurs in aqueous media or organic solvents like dimethyl sulfoxide (DMSO) or dichloromethane (DCM).
Deprotection Reactions: Mild acidic conditions, such as treatment with trifluoroacetic acid (TFA), are used to remove the t-Boc group.
Major Products Formed
Substitution Reactions: The major product is a stable amide bond formed between the NHS ester and the primary amine.
Deprotection Reactions: The major product is the free amine after the removal of the t-Boc group.
Aplicaciones Científicas De Investigación
t-Boc-N-amido-PEG16-NHS ester has a wide range of applications in scientific research, including:
Chemistry: Used as a versatile linker in the synthesis of bioconjugates
Biology: Employed in the PEGylation of proteins to enhance their solubility and stability.
Medicine: Utilized in the development of antibody-drug conjugates and drug delivery systems
Industry: Applied in the production of PEGylated compounds for various industrial applications.
Mecanismo De Acción
t-Boc-N-amido-PEG16-NHS ester exerts its effects through the formation of stable amide bonds with primary amines. The NHS ester group reacts with the amine group of target molecules, forming a covalent bond. The t-Boc group protects the amine during the reaction and can be removed under mild acidic conditions to reveal the free amine . This mechanism allows for controlled conjugation and deprotection of amine-bearing molecules .
Comparación Con Compuestos Similares
Similar Compounds
t-Boc-N-amido-PEG11-amine: Contains an amino group and a t-Boc-protected amino group.
t-Boc-N-amido-PEG16-acid: Contains a terminal carboxylic acid and a t-Boc-protected amino group.
Uniqueness
t-Boc-N-amido-PEG16-NHS ester is unique due to its bifunctional nature, containing both an NHS ester and a t-Boc-protected amine group. This allows for controlled conjugation and deprotection, making it a versatile linker in various bioconjugation applications .
Propiedades
Fórmula molecular |
C44H82N2O22 |
|---|---|
Peso molecular |
991.1 g/mol |
Nombre IUPAC |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C44H82N2O22/c1-44(2,3)67-43(50)45-7-9-52-11-13-54-15-17-56-19-21-58-23-25-60-27-29-62-31-33-64-35-37-66-39-38-65-36-34-63-32-30-61-28-26-59-24-22-57-20-18-55-16-14-53-12-10-51-8-6-42(49)68-46-40(47)4-5-41(46)48/h4-39H2,1-3H3,(H,45,50) |
Clave InChI |
YSSJBYKQUSTHJZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


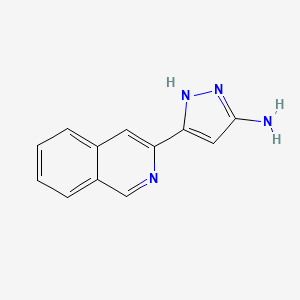
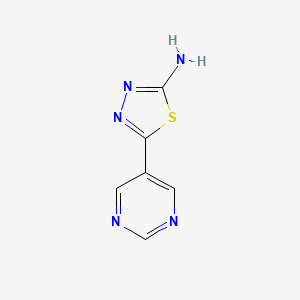
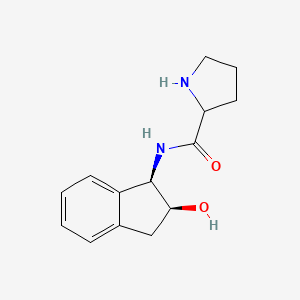

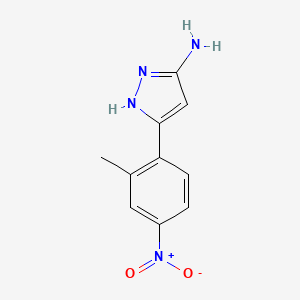

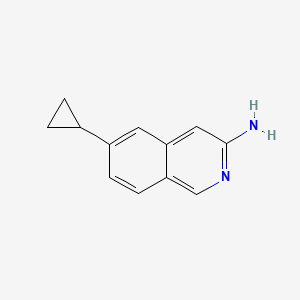


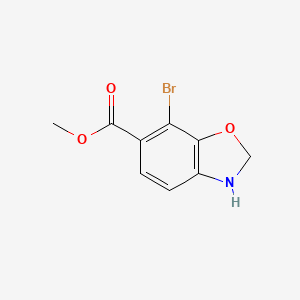
![N-[3-Chloro-4-[cyano(phenyl)methyl]phenyl]-3-propionamidobenzamide](/img/structure/B13706445.png)

